REACTION_CXSMILES
|
[C:1]1(/[CH:7]=[C:8]2/[C:9](=[O:13])[O:10][CH2:11][CH2:12]/2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C=C(C=CC=1)C(OO)=[O:19].CC(N=NC(C#N)(C)C)(C#N)C>>[C:1]1([CH:7]2[C:8]3([CH2:12][CH2:11][O:10][C:9]3=[O:13])[O:19]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)\C=C/1\C(OCC1)=O
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
1,2-dichloroetheane
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Quantity
|
70 mL
|
Type
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solvent
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Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
refluxed in the dark for 6 h
|
Duration
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6 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane
|
Type
|
WASH
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Details
|
The organic phase was washed consecutively with saturated aqueous solutions of NaHCO3 (20 mL), KI (20 mL), Na2S2O3 (20 mL), and NaHCO3 (20 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Product was purified by silica gel flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1OC12C(OCC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |